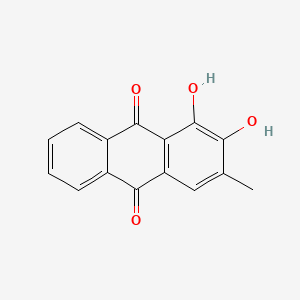

1,2-Dihydroxy-3-methylanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAGCTACMMYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330372 | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-63-1 | |

| Record name | 602-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of 1,2-Dihydroxy-3-methylanthraquinone in Nature: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of 1,2-Dihydroxy-3-methylanthraquinone, a naturally occurring anthraquinone derivative. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its natural sources, biosynthetic origins, and the methodologies for its isolation and characterization. We will delve into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights to empower your research and development endeavors.

Executive Summary

This compound is a specialized metabolite found within a select group of terrestrial plants. Its chemical architecture, featuring a hydroxylated and methylated anthraquinone core, hints at a range of potential bioactivities, making it a compound of interest for phytochemical and pharmacological research. This guide will navigate the complexities of its natural occurrence, from the macroscopic plant sources to the microscopic biosynthetic pathways, and provide a practical framework for its extraction and identification.

Part 1: Natural Occurrence and Distribution

The known natural sources of this compound are primarily concentrated within the Plant Kingdom, specifically in the Rubiaceae family.

Identified Botanical Sources

Current literature pinpoints the presence of this compound in the following species:

-

Rubia wallichiana : A perennial climbing plant belonging to the madder family, Rubiaceae. Various anthraquinones have been isolated from this plant, indicating a rich source of these compounds[1].

-

Ophiorrhiza pumila : A herbaceous plant, also in the Rubiaceae family, known for producing a diverse array of secondary metabolites, including alkaloids and anthraquinones[2][3].

While direct quantitative data on the yield of this compound from these specific species is not extensively reported in readily available literature, the presence of a variety of anthraquinones in the Rubia genus suggests that the roots are likely the primary location of accumulation, as is the case with the well-studied Rubia tinctorum[4][5]. For Ophiorrhiza pumila, untargeted metabolomic analysis has shown a significant accumulation of various anthraquinones in hairy root cultures compared to cell suspension cultures, suggesting the root system is the principal site of biosynthesis and storage[2][3].

Related Compounds in Other Species

The structural motif of a methylated anthraquinone is not unique to the aforementioned species. The study of related compounds in other plants can provide valuable insights into potential new sources and biosynthetic diversity.

| Plant Species | Family | Related Methylated Anthraquinones | Reference |

| Rubia tinctorum | Rubiaceae | 1,8-dihydroxy-3-methylanthraquinone | [6] |

| Hedyotis diffusa | Rubiaceae | 2-hydroxy-3-methoxy-6-methyl-9,10-anthraquinone | [7] |

| Damnacanthus indicus | Rubiaceae | 1-hydroxy-2-methylanthraquinone | [8] |

| Rhamnus frangula | Rhamnaceae | Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) | [9] |

This distribution across different genera within the Rubiaceae and even in other families like Rhamnaceae underscores the convergent evolution of pathways for synthesizing methylated anthraquinones.

Part 2: The Biosynthetic Labyrinth of a Methylated Anthraquinone

The formation of this compound in plants is a complex process involving the convergence of primary and secondary metabolic pathways. In the Rubiaceae family, anthraquinones are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway, which is distinct from the polyketide pathway observed in many fungi and some other plant families[10][11][12].

The Core Anthraquinone Skeleton Formation

The biosynthesis of the anthraquinone core in Rubiaceae is a well-established pathway that combines intermediates from the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways[10][12][13].

-

Shikimate Pathway : This pathway provides chorismate, which is converted to o-succinylbenzoic acid (OSB). This portion of the pathway forms rings A and B of the anthraquinone structure.

-

MEP Pathway : This pathway generates isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

-

Condensation and Cyclization : A key step involves the prenylation of a naphthoate intermediate derived from OSB with DMAPP, which ultimately forms ring C of the anthraquinone.

The Enigma of C-Methylation

The introduction of the methyl group at the C-3 position is a crucial tailoring step that diversifies the basic anthraquinone skeleton. While the general pathway is understood, the specific enzymes and the precise timing of this C-methylation step in the biosynthesis of this compound are not yet fully elucidated. It is hypothesized that a C-methyltransferase acts on an anthraquinone precursor. The biosynthesis of methylated anthraquinones in Rubia cordifolia is suggested to occur on the C ring, which is formed from IPP[14]. This suggests that the methylation event likely happens after the formation of the core tricyclic structure. Further research, potentially utilizing transcriptomic and metabolomic data from Rubia wallichiana or Ophiorrhiza pumila, is needed to identify the specific C-methyltransferase involved[2][3].

Part 3: A Practical Guide to Isolation and Characterization

The successful isolation and characterization of this compound from its natural sources require a systematic and multi-step approach. The following protocol is a representative workflow based on established methods for isolating anthraquinones from plants in the Rubiaceae family.

Experimental Protocol: Extraction and Isolation

This protocol provides a general framework. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant material and the concentration of the target compound.

1. Plant Material Preparation:

- Obtain fresh or dried root material of Rubia wallichiana or Ophiorrhiza pumila.

- Grind the plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

- Maceration or Soxhlet Extraction:

- For maceration, soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional agitation. Repeat the process 2-3 times to ensure exhaustive extraction.

- For Soxhlet extraction, place the powdered material in a thimble and extract with a solvent of moderate polarity (e.g., chloroform or ethyl acetate) for several hours. This method is generally more efficient than maceration.

- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Anthraquinones are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

- Silica Gel Column Chromatography:

- Pack a glass column with silica gel (60-120 or 100-200 mesh).

- Apply the concentrated chloroform or ethyl acetate fraction to the top of the column.

- Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light (254 nm and 365 nm) and with a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

- Combine fractions containing the target compound based on their TLC profiles.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- For final purification, subject the enriched fractions to Prep-HPLC on a C18 column.

- Use a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol as the mobile phase.

- Monitor the elution profile with a UV detector at a wavelength where anthraquinones absorb (typically around 254 nm and 280 nm).

- Collect the peak corresponding to this compound.

"Plant Material (Roots)" [fillcolor="#E6F4EA"];

"Grinding" [shape=ellipse, fillcolor="#FFFFFF"];

"Powdered Material" [fillcolor="#E6F4EA"];

"Extraction (Maceration/Soxhlet)" [shape=ellipse, fillcolor="#FFFFFF"];

"Crude Extract" [fillcolor="#FEF7E0"];

"Solvent Partitioning" [shape=ellipse, fillcolor="#FFFFFF"];

"Chloroform/Ethyl Acetate Fraction" [fillcolor="#FEF7E0"];

"Silica Gel Column Chromatography" [shape=ellipse, fillcolor="#FFFFFF"];

"Enriched Fractions" [fillcolor="#FEF7E0"];

"Preparative HPLC" [shape=ellipse, fillcolor="#FFFFFF"];

"Pure this compound" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Plant Material (Roots)" -> "Grinding";

"Grinding" -> "Powdered Material";

"Powdered Material" -> "Extraction (Maceration/Soxhlet)";

"Extraction (Maceration/Soxhlet)" -> "Crude Extract";

"Crude Extract" -> "Solvent Partitioning";

"Solvent Partitioning" -> "Chloroform/Ethyl Acetate Fraction";

"Chloroform/Ethyl Acetate Fraction" -> "Silica Gel Column Chromatography";

"Silica Gel Column Chromatography" -> "Enriched Fractions";

"Enriched Fractions" -> "Preparative HPLC";

"Preparative HPLC" -> "Pure this compound";

}

Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data for this compound (C₁₅H₁₀O₄, MW: 254.24 g/mol )[1]:

| Technique | Key Features and Expected Observations |

| ¹H NMR | Signals for aromatic protons on the unsubstituted ring, a singlet for the proton at C-4, a singlet for the methyl group, and downfield signals for the two hydroxyl groups, with one likely showing hydrogen bonding to a carbonyl group. |

| ¹³C NMR | Approximately 15 carbon signals, including two carbonyl carbons (around 180-190 ppm), aromatic carbons, and a methyl carbon signal. The PubChem entry for this compound provides a reference ¹³C NMR spectrum[1]. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 254. The fragmentation pattern of anthraquinones typically involves the loss of CO molecules[15][16][17]. |

| UV-Vis Spectroscopy | Characteristic absorption maxima for the anthraquinone chromophore, typically in the regions of 250-290 nm and 400-440 nm. |

| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl groups (around 3400 cm⁻¹), aromatic C-H stretching, and carbonyl groups (chelated and non-chelated, around 1630-1670 cm⁻¹). |

Conclusion and Future Perspectives

This compound remains a relatively understudied natural product with a confirmed, albeit limited, natural distribution. Its presence in the Rubiaceae family, a source of numerous bioactive compounds, warrants further investigation into its pharmacological properties. The elucidation of the specific C-methyltransferase responsible for its biosynthesis could open avenues for synthetic biology approaches to produce this and related compounds. The methodologies outlined in this guide provide a solid foundation for researchers to isolate, identify, and further explore the potential of this intriguing molecule. As our analytical techniques become more sensitive and our understanding of plant metabolic networks deepens, we can anticipate the discovery of new sources and a more complete picture of the biosynthesis and ecological role of this compound.

References

-

Han, Y.-S. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. Plant Cell, Tissue and Organ Culture, 67(3), 201–220. [Link]

-

Han, Y.-S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. Plant Cell, Tissue and Organ Culture, 67(3), 201-220. [Link]

-

E. Bal-Gohar, F., et al. (2022). Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. Metabolites, 12(12), 1269. [Link]

-

Huang, W.-H., et al. (2008). Four anthraquinones from Hedyotis diffusa. Journal of Asian Natural Products Research, 10(7-8), 713-716. [Link]

-

Yuan, Y., et al. (2022). De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis. International Journal of Molecular Sciences, 23(6), 3149. [Link]

-

ResearchGate. (n.d.). 1 H (300 MHz) and 13 C NMR (75 MHz) spectral data of compound 1 and 2 in CDCl 3. Retrieved from [Link]

-

Yamazaki, Y., et al. (2013). Coupling deep transcriptome analysis with untargeted metabolic profiling in Ophiorrhiza pumila to further the understanding of the biosynthesis of the anti-cancer alkaloid camptothecin and anthraquinones. Plant and Cell Physiology, 54(5), 686-696. [Link]

-

Yueh-Hsiung Kuo, et al. (1995). Novel Anthraquinones from Damnacanthus indicus. Journal of Natural Products, 58(11), 1735-1738. [Link]

-

Kitajima, M. (2022). Recent studies on chemical constituents of Ophiorrhiza plants. Journal of Natural Medicines, 76(4), 748-755. [Link]

-

ResearchGate. (n.d.). Coupling Deep Transcriptome Analysis with Untargeted Metabolic Profiling in Ophiorrhiza pumila to Further the Understanding of the Biosynthesis of the Anti-Cancer Alkaloid Camptothecin and Anthraquinones. Retrieved from [Link]

-

Kitajima, M. (2022). Recent studies on chemical constituents of Ophiorrhiza plants. Journal of Natural Medicines, 76(4), 748-755. [Link]

-

Genus Ophiorrhiza: A Review of Its Distribution, Traditional Uses, Phytochemistry, Biological Activities and Propagation. (2021). Plants, 10(11), 2269. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (2020). Molecules, 25(21), 5038. [Link]

-

Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities. (2022). Antioxidants, 11(2), 335. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities. (2022). Molecules, 27(5), 1718. [Link]

-

Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. (2011). Journal of the American Society for Mass Spectrometry, 22(12), 2213-2221. [Link]

-

Unambiguous synthesis and spectral characterization of 1,8- dihydroxy-4-methylanthraquinone. (2002). Arkivoc, 2002(9), 80-84. [Link]

-

Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi. (2021). Molecules, 26(16), 4991. [Link]

-

PubChem. (n.d.). 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Four anthraquinones from Hedyotis diffusa. (2008). Journal of Asian Natural Products Research, 10(7-8), 713-716. [Link]

-

Two new anthraquinones from Hedyotis diffusa. (2008). Natural Product Communications, 3(8), 1934578X0800300. [Link]

-

Cytotoxic anthraquinones from the stems of Rubia wallichiana Decne. (2003). Chemical & Pharmaceutical Bulletin, 51(8), 948-950. [Link]

-

Mass spectra of anthraquinone and 2-methylanthraquinone and... (2019). ResearchGate. [Link]

-

RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum). (n.d.). WUR eDepot. [Link]

-

An optimized protocol for anthraquinones isolation from Rhamnus frangula L. (2017). Natural Product Research, 31(23), 2824-2829. [Link]

-

C. RUBIA TINCTORUM, MORINDA OFFICINALIS AND ANTHRAQUINONES 1. Exposure Data. (n.d.). IARC Publications. [Link]

-

Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection. (2000). Journal of Chromatography A, 868(2), 229-242. [Link]

Sources

- 1. This compound | C15H10O4 | CID 429241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coupling Deep Transcriptome Analysis with Untargeted Metabolic Profiling in Ophiorrhiza pumila to Further the Understanding of the Biosynthesis of the Anti-Cancer Alkaloid Camptothecin and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. Activity of Anthracenediones and Flavoring Phenols in Hydromethanolic Extracts of Rubia tinctorum against Grapevine Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamic analysis of growth characteristics, secondary metabolites accumulation, and an in-depth understanding of anthraquinones biosynthesis in Rubia cordifolia Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. thno.org [thno.org]

- 15. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 1,2-Dihydroxy-3-methylanthraquinone (CAS 602-63-1): Properties, Synthesis, and Biological Context

Abstract

1,2-Dihydroxy-3-methylanthraquinone, also known as methylalizarin, is a naturally occurring anthraquinone found in plant species such as Rubia wallichiana and Ophiorrhiza pumila[1]. As a member of the vast dihydroxyanthraquinone family, this compound shares a core scaffold with molecules of significant pharmacological interest. However, detailed characterization and biological evaluation of this specific isomer (CAS 602-63-1) remain limited in publicly accessible literature. This guide provides a consolidated overview of its known physicochemical properties, outlines a representative synthetic strategy based on established anthraquinone chemistry, and places the molecule in a broader biological context by comparing it with well-studied structural isomers. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who seek a foundational understanding and framework for future investigation of this compound.

Core Properties: Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not extensively reported. The following tables summarize available information and provide context by comparison with related isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 602-63-1 | [1] |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | [1] |

| Synonyms | Methylalizarin | [1] |

| Physical Form | Yellow crystals; White to brown solid | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Melting Point | Data not available. For comparison, the isomer 1,8-dihydroxy-3-methylanthraquinone melts at 194-198 °C. | [4][5] |

| Storage | Store at +4°C | [3] |

Table 2: Expected Spectroscopic Characteristics

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the C3-methyl group protons. - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the five protons on the unsubstituted rings. - Two singlets for the C1-OH and C2-OH protons, with the C1-OH likely shifted downfield due to intramolecular hydrogen bonding with the C9-carbonyl. |

| ¹³C NMR | - Approximately 15 distinct carbon signals. - Two signals for the carbonyl carbons (C9, C10) in the range of 180-190 ppm. - Signals for hydroxyl- and methyl-substituted carbons (C1, C2, C3). - Multiple signals in the aromatic region (approx. 110-160 ppm). |

| IR (Infrared) | - A broad O-H stretching band (~3200-3500 cm⁻¹). - A sharp C=O stretching band for the non-chelated carbonyl (~1670 cm⁻¹). - A lower frequency C=O stretching band for the hydrogen-bonded (chelated) carbonyl (~1630 cm⁻¹). - C=C aromatic stretching bands (~1580-1600 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (254.24). |

Synthesis and Characterization Workflow

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and effective route can be designed based on established methodologies for analogous compounds. The primary challenge in anthraquinone synthesis is controlling the regiochemistry of substitution. A common strategy involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization.

A more direct, albeit harsher, method involves the direct oxidation and hydroxylation of a substituted anthraquinone precursor. A patented method for the synthesis of the parent 1,2-dihydroxyanthraquinone (Alizarin) provides a robust framework.[6][7]

Representative Synthetic Protocol

This protocol describes a plausible two-stage synthesis: (1) Formation of the 1,2-dihydroxyanthraquinone core from anthraquinone, adapted from patent literature, followed by (2) a hypothetical electrophilic substitution to introduce the methyl group.

Stage 1: Synthesis of 1,2-Dihydroxyanthraquinone [6][7]

-

Reaction Setup: To a high-pressure autoclave, charge anthraquinone, a sulfonating agent (e.g., sodium sulfite), an oxidant (e.g., sodium nitrate or hydrogen peroxide), sodium hydroxide, and water. A phase-transfer catalyst (e.g., methyl naphthalene condensate) is added to facilitate the reaction.

-

Reaction Conditions: Seal the autoclave and heat the mixture to 150–300 °C under constant agitation. The internal pressure will rise to 1.5–3.0 MPa. Maintain these conditions for 8–10 hours.

-

Causality Note: The high temperature and pressure are necessary to overcome the activation energy for the direct nucleophilic substitution and oxidation of the aromatic ring. The sulfite acts as a directing group, and the oxidant facilitates the introduction of the hydroxyl groups.

-

-

Work-up and Isolation: After cooling, the reaction mixture contains the sodium salt of 1,2-dihydroxyanthraquinone. Carefully transfer the mixture and acidify with a mineral acid (e.g., HCl) until the product precipitates.

-

Purification: Filter the crude product, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent like acetic acid or ethanol can be performed for further purification.

Stage 2: Methylation (Hypothetical)

-

Reaction Setup: Dissolve the synthesized 1,2-dihydroxyanthraquinone in a suitable solvent.

-

Electrophilic Substitution: Introduce a methyl group via a reaction such as a Friedel-Crafts alkylation or other electrophilic addition, targeting the electron-rich position C3. Note: This step would require significant optimization to ensure regioselectivity and avoid side reactions.

Visualization of Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Pharmacological Context

Direct studies on the biological activity of this compound are scarce. However, the pharmacological profiles of its structural isomers are well-documented, providing a strong basis for predicting its potential activities and guiding future research. The position of the hydroxyl and methyl groups on the anthraquinone scaffold dramatically influences biological function.

Comparative Analysis with Key Isomers

-

1,3-Dihydroxy-2-methylanthraquinone (Rubiadin): This isomer, isolated from plants like Hedyotis diffusa, exhibits significant anticancer properties. Studies have shown it induces apoptosis in HepG2 human liver carcinoma cells.[8] Its activity is often linked to its ability to arrest the cell cycle and modulate apoptotic pathways.

-

1,8-Dihydroxy-3-methylanthraquinone (Chrysophanic acid/Chrysophanol): This is one of the most extensively studied isomers.

-

Anticancer Activity: Chrysophanic acid demonstrates potent anticancer effects in various cell lines. Its mechanism in colon cancer cells has been linked to the inhibition of the EGFR/mTOR signaling pathway, which is critical for cell proliferation and survival.[9]

-

Antiviral Activity: It has been shown to inhibit the replication of poliovirus types 2 and 3 in vitro.[9]

-

Antibacterial & Anti-inflammatory Effects: Chrysophanol shows broad antibacterial activity and can suppress inflammatory responses.[10]

-

The structural similarity between these compounds and this compound suggests that it may also possess cytotoxic, anti-inflammatory, or antimicrobial properties. The specific arrangement of the vicinal diols in the target molecule could lead to unique metal-chelating properties or interactions with biological targets, warranting dedicated investigation.

Recommended Workflow for Biological Screening

For a novel or understudied compound like this compound, a systematic screening workflow is essential to elucidate its biological potential.

Caption: General workflow for the biological screening of novel anthraquinones.

Conclusion and Future Directions

Future research should prioritize the following:

-

Definitive Synthesis and Characterization: Development and publication of a reliable, high-yield synthetic protocol to enable further studies. Full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) and determination of physical constants are paramount.

-

Systematic Biological Screening: Application of a screening cascade, such as the one proposed in this guide, to evaluate its cytotoxic, antimicrobial, and anti-inflammatory potential.

-

Mechanism of Action Studies: Should primary screening yield positive results, in-depth studies are needed to identify its molecular targets and signaling pathways.

This guide serves as a foundational resource to stimulate and direct these future investigations into the properties and potential applications of this intriguing anthraquinone.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

-

BioCrick. (n.d.). 1,2-dihydroxy-3-methyl-anthracene-9,10-dione. Retrieved January 21, 2026, from [Link]

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

-

Stratech. (n.d.). 1,8-Dihydroxy-3-methylanthraquinone. Retrieved January 21, 2026, from [Link]

-

Li, Y. L., Zhang, J., Min, D., Hongyan, Z., Lin, N., & Li, Q. S. (2015). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. PLOS ONE, 10(7), e0131574. Retrieved from [Link]

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

-

SciSpace. (2022). Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. Molecules, 27(4), 1204. Retrieved from [Link]

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- Google Patents. (1989). CN1036946A - 1,2-dihydroxyanthraquinone synthetic method.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- This citation is intentionally left blank as it corresponds to a search result with no direct URL.

- Google Patents. (1990). CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone.

Sources

- 1. This compound | C15H10O4 | CID 429241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-dihydroxy-3-methyl-anthracene-9,10-dione | CAS:602-63-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. CN1036946A - 1,2-dihydroxyanthraquinone synthetic method - Google Patents [patents.google.com]

- 7. CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 8. Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis | PLOS One [journals.plos.org]

- 9. 1,8-Dihydroxy-3-methylanthraquinone 98 481-74-3 [sigmaaldrich.com]

- 10. scispace.com [scispace.com]

A Technical Guide to the Biosynthesis of 1,2-dihydroxy-3-methylanthracene-9,10-dione in Plants

Executive Summary

This technical guide provides a comprehensive exploration of the biosynthesis of 1,2-dihydroxy-3-methylanthracene-9,10-dione, an anthraquinone of significant interest found in various plant species. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate metabolic pathways, from primary precursors to the final specialized metabolite. We will dissect the core biosynthetic route, which integrates the shikimate, o-succinylbenzoic acid (OSB), and methylerythritol phosphate (MEP) pathways. Furthermore, this guide presents field-proven methodologies for the extraction, isolation, and characterization of this compound, emphasizing the causality behind experimental choices. Detailed protocols and data presentation are supported by workflow diagrams and a robust framework of scientific references to ensure technical accuracy and trustworthiness.

Section 1: Introduction to Plant Anthraquinones

The Compound: 1,2-dihydroxy-3-methylanthracene-9,10-dione

1,2-dihydroxy-3-methylanthracene-9,10-dione, also known as methylalizarin, is a naturally occurring anthraquinone.[1] Anthraquinones constitute the largest group of natural quinones and are valued for their vibrant colors and diverse pharmacological activities.[2] This specific compound has been identified in plants such as Rubia wallichiana and Ophiorrhiza pumila.[1] The biological role of these compounds in plants is often linked to defense against pathogens and herbivores. Their potential applications in medicine and industry drive the need for a deeper understanding of their biosynthesis.

Foundational Biosynthetic Routes

In higher plants, anthraquinones are synthesized via two primary pathways:

-

The Polyketide Pathway: This pathway involves the head-to-tail condensation of acetate units (acetyl-CoA and malonyl-CoA) to form a poly-β-keto chain, which then undergoes cyclization and aromatization.[2][3] This route is common in fungi and lichens and is responsible for producing anthraquinones like emodin in plant families such as Polygonaceae.[4]

-

The Chorismate/o-Succinylbenzoic Acid (OSB) Pathway: This is the predominant pathway for the biosynthesis of Rubia-type anthraquinones, including 1,2-dihydroxy-3-methylanthracene-9,10-dione, particularly within the Rubiaceae family.[2][5] This more complex route combines intermediates from the shikimate and terpenoid pathways.[4][5] This guide will focus exclusively on this pathway.

Section 2: The Core Biosynthetic Pathway

The synthesis of 1,2-dihydroxy-3-methylanthracene-9,10-dione is a multi-stage process that recruits intermediates from both primary and secondary metabolism. The core structure is assembled from precursors originating in the shikimate pathway and the methylerythritol phosphate (MEP) pathway.

Stage 1: The Shikimate Pathway and Formation of Chorismate

The journey begins with the shikimate pathway, a central route in plant metabolism that links carbohydrate metabolism to the synthesis of aromatic compounds.[6] This seven-step pathway converts phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4-P) from the pentose phosphate pathway into chorismate .[6][7] This pathway is exclusive to plants and microorganisms, making its enzymes attractive targets for herbicides.[6][7] In plants, the shikimate pathway is localized in the plastids.[6]

Stage 2: The o-Succinylbenzoic Acid (OSB) Pathway

Chorismate is the critical branch-point intermediate. Instead of proceeding to form aromatic amino acids, it is diverted into the specialized OSB pathway to form the A and B rings of the anthraquinone skeleton.[4][8]

-

Chorismate to Isochorismate: The enzyme isochorismate synthase catalyzes the conversion of chorismate to isochorismate.[5][8]

-

Formation of o-Succinylbenzoic Acid (OSB): In the presence of α-ketoglutarate and thiamine diphosphate (TPP), o-succinylbenzoate (OSB) synthase converts isochorismate into OSB.[5][8]

-

Activation and Cyclization: OSB is then activated by the attachment of Coenzyme A, a reaction catalyzed by OSB:CoA ligase, forming an OSB-CoA ester.[5][8] This activated intermediate undergoes a ring-closure reaction, catalyzed by a naphthalate synthase, to produce 1,4-dihydroxy-2-naphthoic acid (DHNA) , which constitutes rings A and B of the final structure.[2][8]

Stage 3: The MEP Pathway and Formation of Ring C

Ring C of the anthraquinone is derived from a five-carbon isoprene unit.[8] In the Rubiaceae family, this unit is supplied by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , not the mevalonic acid (MVA) pathway.[5][8] The MEP pathway produces the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[8]

Stage 4: Assembly and Tailoring

The final steps involve the condensation of the DHNA-derived moiety with the isoprenoid unit, followed by a series of tailoring reactions.

-

Prenylation: A prenyltransferase enzyme attaches an isoprene unit (likely DMAPP) to the DHNA core.

-

Cyclization: The prenylated intermediate undergoes a second cyclization to form the complete tricyclic anthracene skeleton.

-

Tailoring Reactions: The final structure of 1,2-dihydroxy-3-methylanthracene-9,10-dione is achieved through a series of modifications catalyzed by specific tailoring enzymes. These reactions, which determine the final identity of the compound, include:

-

Hydroxylation: Catalyzed by enzymes such as cytochrome P450 monooxygenases.[9]

-

Methylation: Addition of a methyl group, catalyzed by a methyltransferase.

-

The precise order and specific enzymes for these final tailoring steps are subjects of ongoing research but are critical for generating the vast chemical diversity of anthraquinones observed in nature.

Caption: Biosynthetic pathway of 1,2-dihydroxy-3-methylanthracene-9,10-dione.

Section 3: Methodologies for Studying Anthraquinone Biosynthesis

Investigating the biosynthesis of a specific plant metabolite requires a robust, multi-step experimental approach. This section outlines the core protocols, from initial extraction to final characterization, emphasizing the rationale behind each step.

Extraction and Isolation from Plant Tissues

The primary goal is to efficiently extract anthraquinones while minimizing degradation or the formation of artifacts. The choice of solvent is critical and depends on whether free aglycones or their glycoside forms are desired.[10]

-

Sample Preparation: Air-dry the plant material (e.g., roots) and grind it into a fine powder to maximize surface area for extraction.

-

Defatting (Optional): Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and waxes that can interfere with subsequent steps. Discard the hexane extract.

-

Extraction of Free Aglycones: Macerate or sonicate the defatted plant powder with a solvent of medium polarity, such as dichloromethane or ethyl acetate.[10] Filter and collect the supernatant. Repeat this step 2-3 times to ensure complete extraction. Combine the extracts.

-

Extraction of Glycosides: Take the remaining plant residue and extract it with a polar solvent mixture, such as 70% acetone or 70% ethanol in water.[10][11] These solvents are effective at extracting the more polar glycosylated anthraquinones.[11]

-

Acid Hydrolysis (Optional but Recommended): To quantify total anthraquinone content, combine the extracts and perform acid hydrolysis (e.g., with 1M HCl at 60-80°C for 1-2 hours) to cleave the sugar moieties from the glycosides, converting them to their aglycone forms.[12] This significantly increases the yield of the target compounds for analysis.[12]

-

Final Partitioning: After hydrolysis, neutralize the solution and perform a liquid-liquid partition against ethyl acetate. The anthraquinone aglycones will move into the organic phase. Collect the organic phase and evaporate the solvent under reduced pressure to yield the crude extract.

-

Rationale for Sequential Extraction: Using solvents of increasing polarity ensures a stepwise separation of compounds based on their chemical properties, providing a cleaner initial extract and simplifying downstream purification.[10]

-

Rationale for Temperature Control: The use of hot methanol or ethanol should be avoided as it can lead to the formation of extraction artifacts, compromising the integrity of the results.[10][13]

-

Validation Checkpoint: Analyze small aliquots of both the aglycone and glycoside fractions before and after hydrolysis using Thin-Layer Chromatography (TLC) or HPLC. A successful hydrolysis will show a marked decrease in the peaks corresponding to glycosides and a corresponding increase in the aglycone peaks.

Caption: Generalized workflow for the extraction of anthraquinones.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for the analysis of anthraquinones.[14] Coupling HPLC with Diode-Array Detection (DAD) and Mass Spectrometry (MS) provides comprehensive qualitative and quantitative data.

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter to remove particulates.

-

Chromatographic Separation: Inject the sample into an HPLC system equipped with a reversed-phase C18 column.

-

Mobile Phase: Use a gradient elution system, typically with acidified water (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

-

Detection:

-

DAD: Monitor the elution profile across a range of wavelengths (e.g., 200-600 nm). Anthraquinones have characteristic UV-Vis spectra that aid in their identification.

-

MS: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the parent ion and its fragments (MS/MS), which provides definitive structural information.

-

-

Quantification: Prepare a calibration curve using an authentic standard of 1,2-dihydroxy-3-methylanthracene-9,10-dione to accurately quantify its concentration in the extract.

| Parameter | Value / Description | Rationale |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | Excellent for separating moderately polar compounds like anthraquinones. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency for MS. |

| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting compounds from the C18 phase. |

| Gradient | 10% to 95% B over 20 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |

| DAD Wavelength | Scan 200-600 nm; Extract at ~254 nm & ~435 nm | Provides spectral data for identification and quantification at key absorbance maxima. |

| MS Ionization | Electrospray (ESI), Negative Mode | ESI is a soft ionization technique suitable for these molecules; phenolic hydroxyl groups deprotonate readily in negative mode. |

-

Rationale for C18 Column: The non-polar stationary phase of a C18 column retains the moderately non-polar anthraquinone skeleton, allowing for separation based on subtle differences in polarity from attached functional groups.

-

Rationale for DAD-MS: This combination is a self-validating system. A peak must have the correct retention time, the correct UV-Vis spectrum (from DAD), and the correct parent mass and fragmentation pattern (from MS) to be positively identified. This triangulation of data provides a very high degree of confidence.

Section 4: References

-

Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

-

Khamis, M. M., El-Tantawy, M. E., & El-Sayed, M. (2022). Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. Plants, 11(2), 193. [Link]

-

Wikipedia contributors. (2023). Shikimate pathway. Wikipedia, The Free Encyclopedia. [Link]

-

Herrmann, K. M. (1999). THE SHIKIMATE PATHWAY. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. [Link]

-

Han, Y. S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. Plant Cell, Tissue and Organ Culture, 67, 201-220. [Link]

-

Pandey, R. P., Parajuli, P., Köhl, K., & Sohng, J. K. (2016). An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides. Frontiers in Plant Science, 7, 1461. [Link]

-

Mishra, A., & Shrivastava, N. (2022). Unveiling Anthraquinones: Diverse Health Benefits of an Essential Secondary Metabolite. ResearchGate. [Link]

-

Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual review of plant biology, 63, 73-105. [Link]

-

Li, M., et al. (2023). Dynamic analysis of growth characteristics, secondary metabolites accumulation, and an in-depth understanding of anthraquinones biosynthesis in Rubia cordifolia Linn. Frontiers in Plant Science, 14, 1188316. [Link]

-

Han, Y. S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthetic pathways leading to anthraquinones in the Rubiaceae. ResearchGate. [Link]

-

Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907-919. [Link]

-

Han, Y. S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. ResearchGate. [Link]

-

Singh, R. S., & Kumar, M. (2022). An Overview of Chemistry and Biosynthesis of Anthraquinones. IntechOpen. [Link]

-

Ghosh, C., & Hossain, M. K. (2019). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Journal of Pharmacognosy and Phytochemistry, 8(5), 1983-1991. [Link]

-

Eckermann, S., Schröder, G., Schmidt, J., Strack, D., Matern, U., & Schröder, J. (1998). New pathway to polyketides in plants. Nature, 396(6709), 387-390. [Link]

-

Tripathi, Y. C. (2014). How do I extract anthraquinones from a plant roots? ResearchGate. [Link]

-

Gontier, E., et al. (2013). Engineering Microbes for Plant Polyketide Biosynthesis. Biotechnology Journal, 8(2), 1-16. [Link]

-

Liu, W., & Jiang, H. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 10, 988385. [Link]

-

Derksen, G. C. H. (2000). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). WUR eDepot. [Link]

-

Jo, H., et al. (2020). Genome-Enabled Discovery of Anthraquinone Biosynthesis in Senna tora. bioRxiv. [Link]

-

Dayrit, F. M. (2014). 050-polyketides.ppt. SlideShare. [Link]

-

Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1084, 1-25. [Link]

-

Moodley, B., & Mulholland, D. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. African Journal of Pharmacy and Pharmacology, 5(7), 919-927. [Link]

-

Locatelli, M., et al. (2013). Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Current Pharmaceutical Analysis, 9(1), 4-20. [Link]

-

Stibilj, V., et al. (2020). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. Molecules, 25(21), 5037. [Link]

-

Kumar, A., et al. (2011). Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi. Food Chemistry, 125(4), 1386-1392. [Link]

-

Al-Lawati, H. A., et al. (2022). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 27(19), 6296. [Link]

-

National Center for Biotechnology Information (n.d.). 1,2-Dihydroxy-3-methylanthraquinone. PubChem Compound Database. [Link]

Sources

- 1. This compound | C15H10O4 | CID 429241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 050-polyketides.ppt [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioone.org [bioone.org]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide on the Solubility and Stability of 1,2-Dihydroxy-3-methylanthraquinone (Phthiocol)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 1,2-Dihydroxy-3-methylanthraquinone (Phthiocol)

This compound, more commonly known as phthiocol, is a naturally occurring naphthoquinone. Historically isolated from Mycobacterium tuberculosis, it has garnered significant interest in the scientific community.[1] Its structural similarity to Vitamin K suggests a role in biological processes, and recent research has identified it as a ligand for the Aryl Hydrocarbon Receptor (AhR). This interaction positions phthiocol as a molecule of interest for its potential to modulate immune responses and as a quorum sensing inhibitor in pathogens like Pseudomonas aeruginosa.[1]

The therapeutic potential of any compound is fundamentally linked to its physicochemical properties. For researchers in drug discovery and development, a thorough understanding of a molecule's solubility and stability is paramount. These characteristics dictate its formulation possibilities, bioavailability, and ultimately, its efficacy and safety profile. This guide provides a comprehensive overview of the known solubility and stability characteristics of phthiocol, alongside detailed protocols for their experimental determination.

I. Solubility Profile of Phthiocol

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. Based on available literature, phthiocol exhibits a solubility profile characteristic of many polycyclic aromatic compounds with polar functional groups – limited aqueous solubility and higher solubility in organic solvents.

While precise quantitative data for phthiocol's solubility in a wide range of solvents is not extensively documented in publicly available literature, a qualitative understanding can be compiled from various synthetic and biological studies.

Table 1: Qualitative Solubility of this compound (Phthiocol)

| Solvent | Solubility | Remarks | Source |

| Water | Poorly soluble | Expected low solubility due to the hydrophobic anthraquinone core. | [2] |

| Ethanol | Poorly soluble at room temperature; Soluble in hot ethanol | One study reports dissolving 1.0 g in 10 mL of hot ethanol for synthesis. | [3] |

| Methanol | Soluble | Frequently used as a solvent for the synthesis and recrystallization of phthiocol. | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 100 mM has been prepared in DMSO for biological assays, indicating good solubility. | [5] |

Expert Insights on Causality:

The solubility of phthiocol is a direct consequence of its molecular structure. The large, nonpolar anthraquinone scaffold dominates its properties, leading to poor solubility in polar solvents like water. The two hydroxyl groups and the ketone functionalities introduce some polarity, allowing for hydrogen bonding, which likely contributes to its solubility in protic organic solvents like methanol. The high solubility in a polar aprotic solvent like DMSO is a common feature for compounds of this nature and is advantageous for in vitro studies. The observation of increased solubility in hot ethanol is typical for many organic compounds, as the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice.

For drug development purposes, the poor aqueous solubility of phthiocol presents a significant challenge for formulation, particularly for parenteral administration. Strategies such as co-solvency, complexation (e.g., with cyclodextrins), or the development of nanoparticle formulations may be necessary to enhance its bioavailability.

Experimental Protocol for Determining Aqueous Solubility

The following protocol outlines a standard method for the quantitative determination of the aqueous solubility of phthiocol.

Principle: The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Materials:

-

This compound (phthiocol) solid.

-

Purified water (HPLC grade).

-

A suitable, validated HPLC method for the quantification of phthiocol.

-

Thermostatically controlled shaker bath.

-

Syringe filters (e.g., 0.22 µm PVDF).

-

-

Procedure:

-

Add an excess amount of solid phthiocol to a series of vials containing purified water. The excess solid should be clearly visible.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to sample at multiple time points to confirm that the concentration has plateaued.

-

At each time point, carefully withdraw a sample of the suspension.

-

Immediately filter the sample through a syringe filter to remove undissolved solid.

-

Dilute the filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted filtrate by HPLC to determine the concentration of dissolved phthiocol.

-

The equilibrium solubility is the average concentration from the time points where the concentration has reached a plateau.

-

Diagram 1: Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the aqueous solubility of phthiocol using the shake-flask method.

II. Stability Profile of Phthiocol

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and potential for generating toxic degradation products. Anthraquinones, as a class, are susceptible to degradation under various conditions, and it is reasonable to expect that phthiocol shares some of these liabilities.

Expected Degradation Pathways:

Based on the general chemistry of anthraquinones and related compounds, the following degradation pathways can be anticipated for phthiocol:

-

Hydrolytic Degradation: While the anthraquinone core is generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) could potentially lead to degradation, although this is less common for the core structure itself.

-

Oxidative Degradation: The phenolic hydroxyl groups on the phthiocol molecule are susceptible to oxidation. This can lead to the formation of quinone-like structures and potentially polymerization.

-

Photodegradation: Many aromatic compounds, including anthraquinones, are sensitive to light. UV or even visible light can promote the formation of reactive oxygen species that can lead to the degradation of the molecule.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following protocol outlines a comprehensive forced degradation study for phthiocol.

Principle: The compound is subjected to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20%. The degradation products are then analyzed, typically by HPLC with mass spectrometry (LC-MS) for identification.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of phthiocol in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at room temperature for a defined period, monitoring for degradation. If no degradation is observed, increase the temperature.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light, for a defined period.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid phthiocol in an oven at a high temperature (e.g., 80 °C).

-

At defined time points, remove a sample, dissolve it in a suitable solvent, and analyze.

-

-

Photodegradation:

-

Expose a solution of phthiocol to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

At defined time points, withdraw samples from both the exposed and control solutions for analysis.

-

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method. A diode array detector (DAD) is useful for assessing peak purity.

-

Use LC-MS to identify the mass of the degradation products and propose their structures.

-

Diagram 2: Forced Degradation Study Workflow

Caption: A comprehensive workflow for conducting forced degradation studies on phthiocol.

III. Stability-Indicating HPLC Method

A crucial component of any stability study is a validated analytical method that can separate the parent compound from its degradation products.

Table 2: Representative HPLC Method for Phthiocol Analysis

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like phthiocol. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidification of the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase HPLC. |

| Gradient | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. | Gradient elution is necessary to separate compounds with a range of polarities, which is expected in a degradation study. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for phthiocol). | Phthiocol's aromatic structure ensures strong UV absorbance. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

IV. Conclusion and Future Directions

This compound (phthiocol) is a molecule with significant biological potential. However, a comprehensive understanding of its solubility and stability is essential for its successful development as a therapeutic agent. This guide has summarized the available qualitative data and provided detailed, field-proven protocols for the experimental determination of these critical physicochemical properties.

The poor aqueous solubility and potential for degradation highlight the need for careful formulation and analytical development. Future work should focus on generating quantitative solubility and stability data to build a more complete profile of this promising compound. Such data will be invaluable for guiding formulation strategies and ensuring the development of a safe and effective drug product.

V. References

-

Gaikwad, S., Kankariya, R., & Shah, A. (2014). A Guided Inquiry-Based Laboratory Experiment: Synthesis and Characterization of Various Phthiocol Complexes. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange.

-

Moura-Alves, P., Faé, K., Houthuys, E., Dorhoi, A., Kreuchwig, A., Furkert, J., Barison, N., Diehl, A., Munder, A., Constant, P., Skrahina, T., Guhlich-Bornhof, U., Klemm, M., Koehler, A. B., Bandermann, S., Goosmann, C., Mollenkopf, H. J., Hurwitz, R., Brinkmann, V., … Kaufmann, S. H. (2014). AhR sensing of bacterial pigments regulates antibacterial defence. Nature, 512(7515), 387–392.

-

Westermayr, J., Cseh, K., Kandioller, W., Hejl, M., Jakupec, M. A., & Keppler, B. K. (2021). Tridentate 3-Substituted Naphthoquinone Ruthenium Arene Complexes: Synthesis, Characterization, Aqueous Behavior, and Theoretical and Biological Studies. Inorganic chemistry, 60(12), 8839–8853.

-

PubChem. (n.d.). Phthiocol. In PubChem Compound Summary for CID 10221. Retrieved January 21, 2026, from [Link].

-

The AhR ligand phthiocol and vitamin K analogs as Pseudomonas aeruginosa quorum sensing inhibitors. (2022). Frontiers in Cellular and Infection Microbiology, 12, 962000.

-

A Guided Inquiry-Based Laboratory Experiment: Synthesis and Characterization of Various Phthiocol Complexes. (n.d.). Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. Retrieved January 21, 2026, from [Link].

-

Studies on bis(cyclopentadienyl) titanium (IV) chelates of biologically active ligands Part I. Chelates of β-diketones, β-ketoesters and β-ketoanilides. (1981). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(2), 125–131.

-

The AhR ligand phthiocol and vitamin K analogs as Pseudomonas aeruginosa quorum sensing inhibitors. (2022). Frontiers in Cellular and Infection Microbiology, 12. [Link]

-

PubChem. (n.d.). Phylloquinone. In PubChem Compound Summary for CID 5284607. Retrieved January 21, 2026, from [Link].

-

The AhR ligand phthiocol and vitamin K analogs as Pseudomonas aeruginosa quorum sensing inhibitors. (2022). Frontiers in Cellular and Infection Microbiology, 12.

-

A Guided Inquiry-Based Laboratory Experiment: Synthesis and Characterization of Various Phthiocol Complexes. (n.d.). Retrieved January 21, 2026, from [Link]

-

Studies on bis (cyclopentadienyl) titanium (IV) chelates of biologically active ligands Part I. Chelates of β-diketones, β-ketoesters and β-ketoanilides. (1981). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(2), 125-131.

Sources

"1,2-Dihydroxy-3-methylanthraquinone" chemical synthesis routes

An In-Depth Technical Guide to the Chemical Synthesis of 1,2-Dihydroxy-3-methylanthraquinone

Introduction

This compound, also known as 3-methylalizarin, is a polycyclic aromatic compound belonging to the vast family of anthraquinones. These compounds are of significant interest due to their prevalence in natural products, vibrant colors, and diverse biological activities, which include potential applications in medicine and drug development.[1] The specific substitution pattern of this compound presents unique synthetic challenges, requiring careful strategic planning to control regioselectivity and protect functional groups. This guide provides a comprehensive overview of the viable synthetic routes to this target molecule, with a primary focus on a robust and logical pathway involving Friedel-Crafts acylation. It is intended for researchers and professionals in organic synthesis and drug discovery, offering not just procedural steps, but also the underlying mechanistic rationale and strategic considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for designing a coherent synthesis. The anthraquinone core can be disconnected via an intramolecular electrophilic aromatic substitution, revealing a key benzoylbenzoic acid intermediate. This intermediate, in turn, can be disconnected through a Friedel-Crafts acylation reaction. This approach simplifies the target molecule into two primary building blocks: phthalic anhydride and a substituted benzene ring, in this case, a protected form of 3-methylcatechol.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: The Friedel-Crafts Acylation Strategy

This route is a classic and reliable method for constructing the anthraquinone skeleton. It involves four main stages: protection of the catechol moiety, Friedel-Crafts acylation to form the key C-C bond, intramolecular cyclization to build the tricyclic system, and final deprotection to reveal the target diol.

Step 1: Synthesis of 1,2-Dimethoxy-3-methylbenzene (3-Methylveratrole)

The hydroxyl groups of the starting material, 3-methylcatechol, are highly reactive and would interfere with the Lewis acid catalyst used in the subsequent Friedel-Crafts step. Therefore, they must be protected, typically as methyl ethers. This protection also serves to activate the aromatic ring for electrophilic substitution.

-

Causality: The methylation of catechol derivatives is a standard protecting group strategy.[2] Using a reagent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH) is efficient. The reaction proceeds via a Williamson ether synthesis mechanism. Guaiacol can also be used as a starting material for methylation to produce 1,2-dimethoxybenzene.[2][3]

Step 2: Friedel-Crafts Acylation with Phthalic Anhydride

This is the cornerstone of the synthesis, forming the bond between the two aromatic precursors. The electron-rich 1,2-dimethoxy-3-methylbenzene acts as the nucleophile, attacking an electrophilic acylium ion generated from phthalic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6][7]

-

Mechanism and Regioselectivity: The reaction begins with the coordination of AlCl₃ to a carbonyl oxygen of phthalic anhydride, making it highly electrophilic. The anhydride ring opens upon nucleophilic attack from the veratrole ring. The acylation is directed by the activating methoxy groups. The most likely position for acylation is C-4 of the 1,2-dimethoxy-3-methylbenzene, which is para to one methoxy group and ortho to the other, and is sterically accessible. This leads to the desired 2-(2,3-dimethoxy-4-methylbenzoyl)benzoic acid intermediate.

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Step 3: Intramolecular Cyclization

The benzoylbenzoic acid intermediate is then cyclized to form the anthraquinone tricycle. This is an intramolecular Friedel-Crafts acylation, typically promoted by a strong protic acid like concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Causality: The strong acid protonates the carboxylic acid group, which then loses water to form a new acylium ion. This electrophile is then attacked by the electron-rich dimethoxy-substituted ring in an intramolecular electrophilic aromatic substitution, closing the central ring of the anthraquinone system. A subsequent oxidation (often aerial, facilitated by the reaction conditions) yields the stable aromatic anthraquinone core.

Step 4: Demethylation to Yield the Final Product

The final step is the removal of the methyl protecting groups to unveil the 1,2-dihydroxy functionality. This cleavage of aryl methyl ethers requires a strong Lewis acid or protic acid.

-

Reagent Choice: Boron tribromide (BBr₃) is a highly effective reagent for this transformation. Alternatively, heating with strong acids like HBr can also achieve demethylation.[8][9] More selective methods using boron trifluoride-diethyl ether have also been reported for methoxyanthraquinones, which proceed via aryloxydifluoroboron chelates.[10][11] The choice of reagent depends on the scale of the reaction and the desired reaction conditions.

Alternative Synthetic Route: Diels-Alder Cycloaddition

An alternative strategy for constructing the anthraquinone skeleton is the Diels-Alder reaction. This powerful [4+2] cycloaddition can rapidly build molecular complexity.

-

Proposed Pathway: A plausible route would involve the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone (as the dienophile) with a simple diene like 1,3-butadiene. The resulting adduct would then be aromatized, typically through an oxidation step, to yield the final anthraquinone product. The synthesis of substituted naphthoquinones is well-established.[12][13][14][15][16]

-

Comparison: While elegant, this route's success is highly dependent on the regioselectivity of the Diels-Alder reaction.[17] The Friedel-Crafts approach often offers more predictable control over the substitution pattern for this specific target molecule.

Experimental Protocols (Primary Route)

The following protocols are illustrative and synthesized from established procedures for similar transformations. Researchers should perform their own optimization and safety assessments.

Workflow Overview

Caption: Experimental workflow for the Friedel-Crafts synthesis route.

Protocol 1: Friedel-Crafts Acylation and Cyclization

-

Acylation: To a stirred suspension of anhydrous aluminum chloride (2.5 eq.) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add phthalic anhydride (1.0 eq.). Cool the mixture in an ice bath.

-

Add a solution of 1,2-dimethoxy-3-methylbenzene (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(2,3-dimethoxy-4-methylbenzoyl)benzoic acid.

-

Cyclization: Add the crude benzoylbenzoic acid to concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture (e.g., 100-120 °C) for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto ice water.

-

Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 1,2-dimethoxy-3-methylanthraquinone.

Protocol 2: Demethylation

-

Dissolve the crude 1,2-dimethoxy-3-methylanthraquinone (1.0 eq.) in dry dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) (2.5-3.0 eq.) in dichloromethane.

-

Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

-

Cool the reaction in an ice bath and slowly quench with water or methanol.

-

Extract the product with an appropriate solvent, wash, dry, and concentrate.

-

Purify the final product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Data Summary

Table 1: Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Typical Yield |

| 1 | Williamson Ether Synthesis | (CH₃)₂SO₄, K₂CO₃ | Acetone | High (>90%) |

| 2 | Friedel-Crafts Acylation | Phthalic Anhydride, AlCl₃ | DCM, CS₂ | Good (70-85%) |

| 3 | Intramolecular Cyclization | H₂SO₄ or PPA | Neat | High (>90%) |

| 4 | Demethylation | BBr₃ | DCM | Good (75-90%) |

Yields are estimates based on analogous reactions and may vary.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 602-63-1 | [1] |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.24 g/mol | [1] |

| IUPAC Name | 1,2-dihydroxy-3-methylanthracene-9,10-dione | [1] |

| Physical Form | White to brown solid | |

| InChIKey | QPAGCTACMMYJIO-UHFFFAOYSA-N |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence centered around a Friedel-Crafts acylation reaction. This strategy offers excellent control over regiochemistry by building the anthraquinone core from carefully selected, pre-functionalized precursors. Key considerations for a successful synthesis include the effective protection of the reactive catechol hydroxyls, careful management of the Friedel-Crafts reaction conditions to ensure desired regioselectivity, and the choice of an appropriate demethylating agent for the final deprotection step. While alternative routes like the Diels-Alder reaction are conceptually appealing, the Friedel-Crafts pathway remains the more robust and predictable method for accessing this specific substitution pattern, making it the recommended approach for laboratory-scale synthesis.

References

-

Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Journal of the Chemical Society, Chemical Communications, (2), 89. Available at: [Link]

-

Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. Sci-Hub. Available at: [Link]

-

Preston, P. N., Winwick, T., & Morley, J. O. (1983). Selective Demethylation of Di- and Tri-methoxyanthraquinones via Aryloxydif luoroboron Chelates. Synthesis of 4-Hydroxy-1.5-dime. ElectronicsAndBooks. Available at: [Link]

-

RSC Publishing. (n.d.). 2-Hydroxy-1,4-Naphthoquinones With 3-Alkyldiarylether Groups: Synthesis and Plasmodium Falciparum Inhibitory Activity. Taylor & Francis Online. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dihydroxy-3-methoxy-6-methylanthraquinone. PubChem. Available at: [Link]

-

FooDB. (2010). Showing Compound 1,2,8-Trihydroxy-3-methylanthraquinone (FDB011950). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydroxy-3-aminomethyl-1,4-naphthoquinones 1. Available at: [Link]

-

Scientific.Net. (n.d.). A New Method for the Biomimetic Synthesis of 2-Hydroxy-3-Amino-1,4-Naphthoquinone. Available at: [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 Hydroxy 1,4 Naphthoquinone. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. Available at: [Link]

-

Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dihydro-1,3,8-trihydroxy-2-methylanthraquinone. PubChem. Available at: [Link]

-

St-Gelais, A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

-